molecular formula C14H14N2O B15210071 4-(Cyclopent-1-en-1-yl)-3-phenyl-1,2-oxazol-5-amine CAS No. 88786-12-3

4-(Cyclopent-1-en-1-yl)-3-phenyl-1,2-oxazol-5-amine

Cat. No.: B15210071
CAS No.: 88786-12-3
M. Wt: 226.27 g/mol
InChI Key: ICUWCMCIWOMCDS-UHFFFAOYSA-N
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Description

4-(Cyclopent-1-en-1-yl)-3-phenylisoxazol-5-amine is a heterocyclic compound featuring an isoxazole ring substituted with a cyclopentenyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopent-1-en-1-yl)-3-phenylisoxazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of (cyclopent-1-en-1-yl)aniline with acid chlorides of carboxylic acids to form the corresponding amides, which then undergo cyclization to yield the desired isoxazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopent-1-en-1-yl)-3-phenylisoxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The isoxazole ring can participate in substitution reactions, where substituents on the ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(Cyclopent-1-en-1-yl)-3-phenylisoxazol-5-amine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(Cyclopent-1-en-1-yl)-3-phenylisoxazol-5-amine involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Cyclopent-1-en-1-yl)-3-phenylisoxazol-5-amine is unique due to its isoxazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

88786-12-3

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

4-(cyclopenten-1-yl)-3-phenyl-1,2-oxazol-5-amine

InChI

InChI=1S/C14H14N2O/c15-14-12(10-6-4-5-7-10)13(16-17-14)11-8-2-1-3-9-11/h1-3,6,8-9H,4-5,7,15H2

InChI Key

ICUWCMCIWOMCDS-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C1)C2=C(ON=C2C3=CC=CC=C3)N

Origin of Product

United States

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